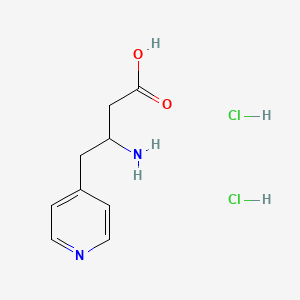

3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Description

Properties

IUPAC Name |

3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNNPQGCGVXSQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and butanoic acid derivatives.

Formation of the Pyridine Ring: The pyridine ring is introduced through a series of reactions involving nitration, reduction, and cyclization.

Amino Group Introduction: The amino group is introduced via reductive amination or other suitable methods.

Chirality Induction: The chiral center is established using chiral catalysts or chiral starting materials.

Final Product Formation: The final product, ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride, is obtained through purification and crystallization steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

Substitution: The amino and pyridine groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution Reagents: Substitution reactions often involve halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Scientific Research Applications

®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Pyridin-4-yl)butanoic Acid Hydrochloride

- CAS No.: Not explicitly provided (CID 5185904)

- Molecular Formula: C₉H₁₂ClNO₂

- Key Differences: Lacks the amino group at the β-position. Only one hydrochloride counterion.

- Implications: Reduced basicity compared to the target compound due to the absence of the amino group. Lower molecular weight (193.65 g/mol) and altered solubility profile.

- Applications : Likely used in simpler organic syntheses or as a ligand in coordination chemistry .

(S)-3-Amino-4-(3,4-Difluorophenyl)butanoic Acid Hydrochloride

- CAS No.: 270063-53-1

- Molecular Formula: C₁₀H₁₂ClF₂NO₂

- Key Differences :

- Substitution of pyridin-4-yl with a 3,4-difluorophenyl group.

- Fluorine atoms increase electronegativity and lipophilicity.

- Physical Properties :

- Implications: Enhanced membrane permeability due to fluorine’s hydrophobic nature. Potential for distinct biological activity (e.g., kinase inhibition or receptor binding).

- Applications : Investigated in fluorinated drug analogs for improved metabolic stability .

4-(Dimethylamino)butanoic Acid Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Key Differences: Replaces pyridin-4-yl and amino groups with a dimethylamino moiety. Shorter carbon chain.

- Implications :

- Increased basicity due to the tertiary amine.

- Altered steric and electronic properties.

- Applications : Utilized in research requiring pH-sensitive probes or surfactants .

(R)-Enantiomer of the Target Compound

- CAS No.: 1217835-95-4

- Molecular Formula : C₉H₁₄Cl₂N₂O₂ (same as (S)-enantiomer)

- Key Differences :

- Opposite stereochemistry at the chiral center.

- Implications: Potential differences in biological activity (e.g., receptor binding affinity or metabolic pathways). Critical for enantioselective syntheses in asymmetric catalysis .

Data Table: Comparative Analysis

Research Findings and Implications

- Salt Form Impact: The dihydrochloride form of the target compound improves aqueous solubility compared to mono-hydrochloride analogs, facilitating its use in biological assays .

- Substituent Effects :

- Stereochemistry : Enantiomers may display divergent pharmacokinetic profiles, necessitating chiral separation techniques in drug development .

Biological Activity

3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H10Cl2N2O2

Molecular Weight: 227.08 g/mol

IUPAC Name: 3-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Canonical SMILES: C(C(C(=O)O)N)C1=CC=NC=C1

The compound features an amino acid backbone with a pyridine ring, which is crucial for its interaction with biological targets.

The biological activity of 3-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride primarily stems from its ability to interact with various receptors and enzymes. The presence of the pyridine moiety allows for hydrogen bonding and π-π stacking interactions, which can enhance binding affinity to biological targets.

- Receptor Interaction: The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and synaptic plasticity.

- Enzyme Inhibition: Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Antimicrobial Activity: Studies indicate that 3-amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exhibits antimicrobial properties against various bacterial strains.

- Neuroprotective Effects: It has shown potential neuroprotective effects in models of neurodegenerative diseases, possibly through modulation of oxidative stress pathways.

- Antiviral Properties: Some derivatives of this compound have demonstrated antiviral activity against specific viruses, suggesting a broader application in virology.

Case Studies and Research Findings

- Antimicrobial Activity:

- Neuroprotective Effects:

- Antiviral Activity:

Data Table of Biological Activities

| Biological Activity | Test Organism/Model | Concentration (µg/mL) | Effectiveness (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Significant |

| Antimicrobial | Escherichia coli | 10 | Significant |

| Neuroprotective | Neuronal cell lines | Varies | Reduction in apoptosis |

| Antiviral | Tobacco mosaic virus | 500 | Up to 69% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.